molecular formula C16H15N3O2 B7708339 N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7708339
M. Wt: 281.31 g/mol
InChI Key: LSMAUUNQIPTZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, also known as MIP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the imidazo[1,2-a]pyridine family of compounds, which are known for their diverse biological activities. MIP has been shown to have promising properties as a research tool, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is not fully understood, but it is believed to act as a DNA adduct, which can lead to the formation of DNA mutations. This compound has been shown to interact with various enzymes and proteins involved in DNA repair, which can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in lab experiments is its ability to mimic the effects of other compounds that are difficult to synthesize or isolate. This compound can be used as a model compound to investigate the mechanisms of action of other compounds, as well as to study the effects of these compounds on cellular processes. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of this compound. Another area of interest is the investigation of the mechanisms of action of this compound and its interactions with various enzymes and proteins involved in DNA repair. Additionally, the development of new synthesis methods for this compound could allow for its use in a wider range of experiments.

Synthesis Methods

N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 3-methoxyaniline in the presence of a catalyst. The resulting product is then purified using various chromatography techniques.

Scientific Research Applications

N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary uses of this compound is as a research tool to study the biochemical and physiological effects of various compounds. This compound can be used as a model compound to investigate the mechanisms of action of other compounds, as well as to study the effects of these compounds on cellular processes.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-15(19-9-4-3-8-14(19)17-11)16(20)18-12-6-5-7-13(10-12)21-2/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMAUUNQIPTZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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